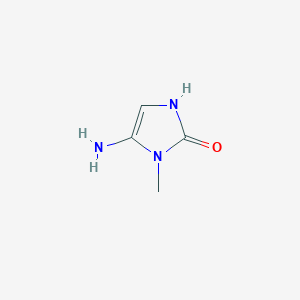
5-Amino-1-methyl-1H-imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-methyl-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-methyl-1H-imidazol-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-imidazol-2-one with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a nickel or palladium complex, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 4-amino-3-methyl-1H-imidazol-2-one often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as crystallization or chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3-methyl-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2,4-dione derivatives, while substitution reactions can produce a variety of N-substituted imidazoles .
Aplicaciones Científicas De Investigación
4-Amino-3-methyl-1H-imidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of 4-amino-3-methyl-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .
Comparación Con Compuestos Similares
- 4-Amino-1H-imidazol-2-one
- 3-Methyl-1H-imidazol-2-one
- 4-Amino-5-methyl-1H-imidazol-2-one
Comparison: 4-Amino-3-methyl-1H-imidazol-2-one is unique due to the presence of both an amino group and a methyl group on the imidazole ring. This combination of substituents imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the amino group enhances its nucleophilicity, making it more reactive in substitution reactions .
Propiedades
Fórmula molecular |
C4H7N3O |
|---|---|
Peso molecular |
113.12 g/mol |
Nombre IUPAC |
4-amino-3-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C4H7N3O/c1-7-3(5)2-6-4(7)8/h2H,5H2,1H3,(H,6,8) |
Clave InChI |
YLNUTNZJPRHHTE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CNC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11925134.png)




![2-Azabicyclo[1.1.1]pentane](/img/structure/B11925148.png)
